Mozavaptan
CAS No.: 137975-06-5
VCID: VC0001181
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Mozavaptan, marketed by Otsuka, is a vasopressin receptor antagonist approved in Japan in October 2006 for treating hyponatremia (low blood sodium levels) caused by the syndrome of inappropriate antidiuretic hormone (SIADH), often resulting from ADH-producing tumors . It functions by inhibiting the antidiuretic action of arginine vasopressin (AVP), promoting aquaresis . Clinically, mozavaptan allows hyponatremic patients to undergo aggressive cancer chemotherapy with platinum-containing drugs . It also helps patients avoid strict fluid-intake restrictions, enhancing their quality of life . Mozavaptan is available as a film-coated tablet for oral use, with a recommended dose of one 30 mg tablet daily after a meal . The drug's effectiveness was demonstrated in a clinical trial involving 16 patients with ectopic antidiuretic hormone syndrome, where short-term treatment significantly increased serum sodium concentration and improved hyponatremia symptoms . Following its launch in Japan, mozavaptan has been used to treat approximately 100 patients, with overall clinical effects mirroring those observed in the initial clinical trial . Mozavaptan selectively antagonizes the vasopressin V2 receptor . Studies show that Mozavaptan caused a concentration-dependent displacement of the selective AVP V2 receptor antagonist radioligand from V2 receptors in rat kidney medulla membranes . The concentration of Mozavaptan that displaced 50% of specific AVP binding was 20 +/- 2 nmol/l for renal V2 receptors . Similar to mozavaptan, conivaptan is a nonselective V(1a)/V(2)-receptor antagonist used in treating euvolemic or hypervolemic hyponatremia . Lixivaptan, satavaptan, and tolvaptan are other selective V2-receptor antagonists that, like mozavaptan, induce hypotonic diuresis without significantly affecting electrolyte excretion . |
---|---|
CAS No. | 137975-06-5 |
Product Name | Mozavaptan |
Molecular Formula | C27H29N3O2 |
Molecular Weight | 427.5 g/mol |
IUPAC Name | N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
Standard InChI | InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) |
Standard InChIKey | WRNXUQJJCIZICJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Synonyms | 5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1) mozavaptan mozavaptan hydrochloride mozavaptane hydrochloride N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide OPC 31260 OPC-31260 physuline |
PubChem Compound | 119369 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume